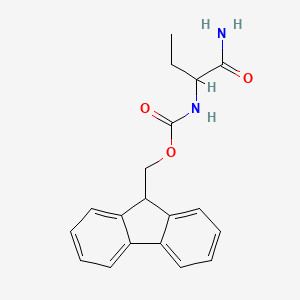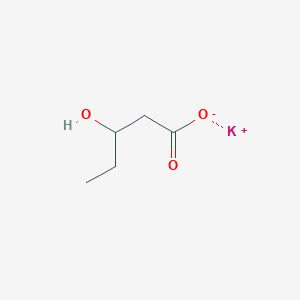![molecular formula C10H4BrClFN3 B13126531 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the imidazoquinoxaline core. The unique arrangement of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iridium complexes to facilitate the cyclization and halogenation processes .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction time and waste.
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal agent, disrupting hyphal differentiation and spore germination in phytopathogenic fungi.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is not fully understood, but preliminary studies suggest that it may exert its effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation and spore germination . In cancer cells, the compound may interfere with cell signaling pathways and induce apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but lacks the quinoxaline moiety.
Imidazo[1,5-a]quinoxaline: This compound has a different arrangement of the imidazo and quinoxaline rings.
Benzo[4,5]imidazo[1,2-a]quinoxaline: This compound has an additional benzene ring fused to the imidazoquinoxaline core.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H4BrClFN3 |
|---|---|
Poids moléculaire |
300.51 g/mol |
Nom IUPAC |
1-bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H4BrClFN3/c11-8-4-14-10-9(12)15-6-2-1-5(13)3-7(6)16(8)10/h1-4H |
Clé InChI |
FEQWYNGIFANVOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N3C(=CN=C3C(=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)

![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)



![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)







